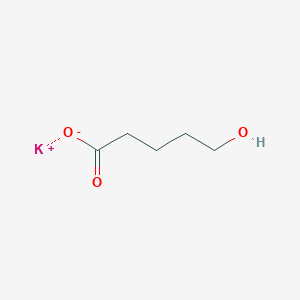

Potassium 5-hydroxypentanoate

説明

Potassium 5-hydroxypentanoate is the potassium salt of 5-hydroxypentanoic acid (C₅H₉O₃⁻), a linear aliphatic compound with a hydroxyl group at the fifth carbon position. The compound’s ionized form (C₅H₉O₃⁻) pairs with K⁺ to enhance solubility, making it suitable for aqueous applications in pharmaceuticals or industrial processes .

特性

分子式 |

C5H9KO3 |

|---|---|

分子量 |

156.22 g/mol |

IUPAC名 |

potassium;5-hydroxypentanoate |

InChI |

InChI=1S/C5H10O3.K/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |

InChIキー |

GBPZHPFBKPQHKT-UHFFFAOYSA-M |

正規SMILES |

C(CCO)CC(=O)[O-].[K+] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Derivatives

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways for synthesizing 5-hydroxypentanoate, and how can they be optimized for reproducibility?

- Methodology :

- Enzymatic Conversion : Valerate is oxidized to 5-hydroxypentanoate via monooxygenases (EC 1.14.13.-). Reaction conditions (pH, temperature, cofactors like NADPH) must be standardized to ensure reproducibility .

- Purification : Use column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) to isolate the product, as demonstrated in methyl 5-hydroxypentanoate synthesis .

- Validation : Confirm purity via H/C NMR and HRMS, referencing spectral data from published syntheses (e.g., δ 2.36 ppm for H-2 in methyl ester derivatives) .

Q. How can researchers characterize the physicochemical properties of potassium 5-hydroxypentanoate?

- Methodology :

- Mass Spectrometry : Use HRMS (ESI) to verify molecular mass (theoretical: 117.124 g/mol for 5-hydroxypentanoate anion) .

- Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) for purity analysis.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition under varying temperatures.

Q. What are the key challenges in scaling up 5-hydroxypentanoate synthesis, and how can they be addressed?

- Methodology :

- Solvent Selection : Use anhydrous MeOH for lactone ring-opening reactions to minimize side products .

- Catalyst Optimization : Replace concentrated HSO with milder acids (e.g., Amberlyst-15) to improve yield and reduce corrosion .

- Workflow Design : Adopt gram-scale protocols, such as those for iodinated derivatives, using CoA-transferase enzymes (EC 2.8.3.14) to enhance regioselectivity .

Advanced Research Questions

Q. How do contradictory data on enzymatic substrate specificity for 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) impact metabolic pathway engineering?

- Methodology :

- Kinetic Studies : Compare and values for acyl-CoA substrates (e.g., acetyl-CoA vs. propanoyl-CoA) using stopped-flow spectrophotometry .

- Structural Analysis : Perform X-ray crystallography to resolve active-site interactions, focusing on residues critical for CoA binding .

- Table: Substrate Specificity of EC 2.8.3.14

| Substrate | Relative Activity (%) |

|---|---|

| Acetyl-CoA | 100 (reference) |

| Propanoyl-CoA | 85 |

| Butanoyl-CoA | 72 |

| 5-Hydroxypentanoyl-CoA | 120 |

| Source: Adapted from IUBMB enzyme databases . |

Q. What computational tools are effective for designing retrosynthetic routes to potassium 5-hydroxypentanoate?

- Methodology :

- AI-Driven Platforms : Use Pistachio or Reaxys Biocatalysis models to prioritize one-step routes (e.g., δ-valerolactone hydrolysis) .

- Quantum Mechanics : Apply DFT calculations (B3LYP/6-31G*) to predict transition states for lactone ring-opening reactions .

- Case Study : Methyl 5-hydroxypentanoate synthesis achieved 92% yield via δ-valerolactone methanolysis, validated by IR (1733 cm for ester C=O) .

Q. How can isotopic labeling (e.g., C or H) elucidate the metabolic fate of 5-hydroxypentanoate in microbial systems?

- Methodology :

- Tracer Experiments : Feed C-labeled 5-hydroxypentanoate to E. coli cultures and track incorporation into TCA cycle intermediates via LC-MS/MS .

- Enzyme Inhibition : Use site-directed mutagenesis of CoA-transferase to block carbon flux, correlating with C NMR peak shifts in downstream metabolites .

Conflict Resolution & Data Analysis

Q. How should researchers resolve discrepancies in reported yields for 5-hydroxypentanoate derivatives (e.g., 15% vs. 61% in methyl ester synthesis)?

- Methodology :

- Reaction Monitoring : Use in situ FTIR to track lactone conversion in real-time, optimizing reaction duration (e.g., 26 hours vs. shorter times) .

- Byproduct Identification : Analyze crude mixtures via GC-MS to detect dimers or oxidation products (e.g., 5-oxopentanoate) .

- Table: Yield Optimization Strategies

| Factor | Impact on Yield |

|---|---|

| Acid Catalyst Loading | ±10% |

| Solvent Purity | ±15% |

| Temperature Control | ±20% |

| Source: Synthesis protocols from . |

Ethical & Reproducibility Considerations

Q. What steps ensure ethical reporting of synthetic methodologies for potassium 5-hydroxypentanoate?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。